
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Applications De Recherche Scientifique
Crystal Structure and Interaction Analysis
The study on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to the compound , provides insights into the molecular interactions and architecture of these compounds. The analysis of dihedral angles and hydrogen bonding in the crystal structure offers foundational knowledge for understanding how these compounds interact at the molecular level, which is crucial for designing more effective and targeted applications in various fields, including materials science and drug design (Youngeun Jeon et al., 2014).
Antibacterial and Antifungal Properties
Research into N-alkyl substituted urea derivatives has highlighted their potential as antibacterial and antifungal agents. Specifically, derivatives bearing a morpholine moiety have shown enhanced activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a promising avenue for developing new antimicrobial agents using the core chemical structure of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea (Qing-Zhong Zheng et al., 2010).
Photocatalytic Degradation of Pollutants
A study on the simultaneous production of hydrogen and degradation of organic pollutants using titanium dioxide (TiO2) photocatalysts modified with surface components related to the urea derivative demonstrated the compound's potential in environmental remediation. This innovative approach not only degrades pollutants such as 4-chlorophenol and urea but also produces valuable hydrogen, highlighting a dual-function capability that could be applied in waste management and energy production (Jungwon Kim et al., 2012).
Potential Anti-Cancer Agents
The exploration of N,N'-diarylureas as potential anti-cancer agents has revealed their capability to inhibit translation initiation, a critical process in cancer cell proliferation. By activating the eIF2α kinase heme-regulated inhibitor and reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, these compounds show promise in the development of targeted cancer therapies. Optimization of these compounds to improve solubility while preserving biological activity is ongoing, indicating the potential for clinical applications in the future (S. Denoyelle et al., 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-15-2-1-3-17(12-15)23-19(25)22-13-18(24-8-10-26-11-9-24)14-4-6-16(21)7-5-14/h1-7,12,18H,8-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXQEADCOMYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
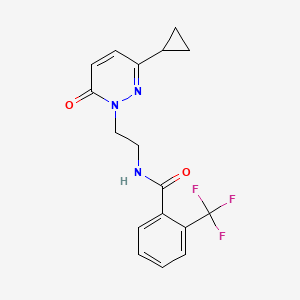

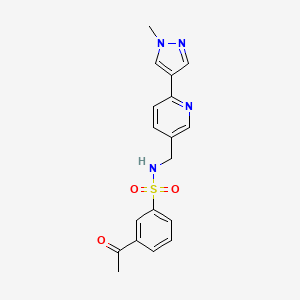
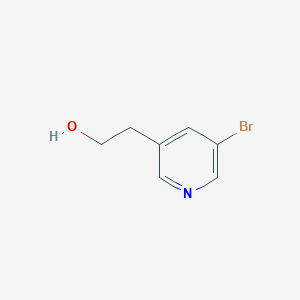
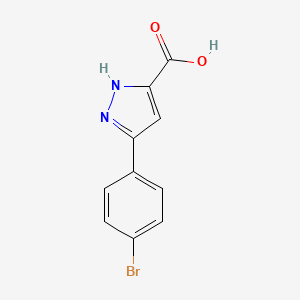
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

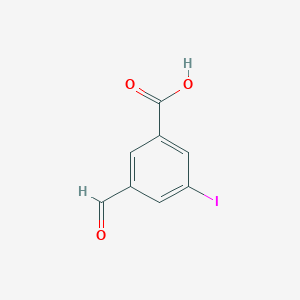
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

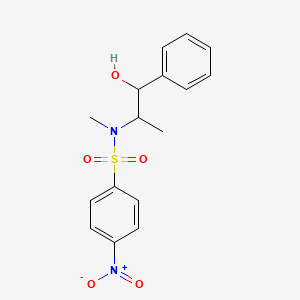
![4-(4-tert-butylbenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2966939.png)